Cas no 868173-44-8 (4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole)

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole structure
868173-44-8 structure
Product Name:4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole
CAS番号:868173-44-8
MF:C16H21NS2
メガワット:291.474641561508
CID:2179322
PubChem ID:68210177
Update Time:2024-10-26

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole 化学的及び物理的性質

名前と識別子

    • 4-(2-Ethylhexyl)-4h-dithieno[3,2-b:2’,3’-d]pyrrole
    • 4-(2-ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole
    • AHYHFQFKENFADZ-UHFFFAOYSA-N
    • 3,3'-(2-Ethylhexylimino)-2,2'-bithiophene
    • N-(2-ethylhexyl)dithieno[3,2-b:2',3'-d]pyrrole
    • 4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole (ACI)
    • N-(2-Ethylhexyl)-dithieno[3,2-b:2′,3′-d]pyrrole
    • SCHEMBL12180564
    • 4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2', 3'-d]pyrrole, 98%
    • DB-252643
    • 7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.0(2),?]undeca-1(8),2(6),4,9-tetraene
    • 868173-44-8
    • 4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole
    • インチ: 1S/C16H21NS2/c1-3-5-6-12(4-2)11-17-13-7-9-18-15(13)16-14(17)8-10-19-16/h7-10,12H,3-6,11H2,1-2H3
    • InChIKey: AHYHFQFKENFADZ-UHFFFAOYSA-N
    • ほほえんだ: S1C2C3=C(N(C=2C=C1)CC(CCCC)CC)C=CS3

計算された属性

  • せいみつぶんしりょう: 291.11154202g/mol
  • どういたいしつりょう: 291.11154202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.4
  • 疎水性パラメータ計算基準値(XlogP): 5.9

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1686557-5g
DTP26
868173-44-8 98%
5g
¥6151.00 2024-04-27

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  7 h, reflux
リファレンス
Dialkylthienosilole and N-alkyldithienopyrrole-based copolymers: Synthesis, characterization, and photophysical study
El-Shehawy, Ashraf A.; et al, Journal of Physical Organic Chemistry, 2020, 33(8),

合成方法 2

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP
リファレンス
Dithienopyrrole-based oligothiophenes for solution-processed organic solar cells
Weidelener, Martin; et al, Chemical Communications (Cambridge, 2013, 49(92), 10865-10867

合成方法 3

はんのうじょうけん
1.1 Reagents: BINAP Catalysts: Tris(dibenzylideneacetone)dipalladium
リファレンス
Evaluation of bis-dicyanovinyl short-chain conjugated systems as donor materials for organic solar cells
Yassin, Ali; et al, Solar Energy Materials & Solar Cells, 2011, 95(2), 462-468

合成方法 4

はんのうじょうけん
1.1 -
2.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  7 h, reflux
リファレンス
Dialkylthienosilole and N-alkyldithienopyrrole-based copolymers: Synthesis, characterization, and photophysical study
El-Shehawy, Ashraf A.; et al, Journal of Physical Organic Chemistry, 2020, 33(8),

合成方法 5

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene
リファレンス
Experimental study of end-capped acceptors influencing the photo-physical, electrochemical and thermal parameters of A-D-p-D-A type small molecular electron donors
Appalanaidu, Ejjurothu; et al, Indian Journal of Chemistry, 2020, (3), 385-392

合成方法 6

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, -78 °C; 1 h, -78 °C
1.2 Reagents: Cupric chloride ;  -78 °C; 1 h, -78 °C; 5 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  8 h, rt → reflux
リファレンス
Cost-effective thiophene-assisted novel dopant-free hole transport materials for efficient perovskite solar cell performance
SasiKumar, M.; et al, Sustainable Energy & Fuels, 2020, 4(9), 4754-4767

合成方法 7

はんのうじょうけん
1.1 Reagents: Bromine
2.1 -
3.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  7 h, reflux
リファレンス
Dialkylthienosilole and N-alkyldithienopyrrole-based copolymers: Synthesis, characterization, and photophysical study
El-Shehawy, Ashraf A.; et al, Journal of Physical Organic Chemistry, 2020, 33(8),

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  overnight, 110 °C
リファレンス
Synthesis and characterization of two isomeric dithienopyrrole series and the corresponding electropolymers
Foertsch, Sebastian; et al, Polymer Chemistry, 2017, 8(23), 3586-3595

合成方法 9

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: 2,2′-Bithiophene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 115 °C
リファレンス
Design and synthesis of a novel derivative of pyrrolo[3,4-c]-pyrrole-1,4(2H,5H)-dione
Sun, Li; et al, Jingxi Huagong, 2012, 29(7), 625-631

合成方法 10

はんのうじょうけん
リファレンス
N-Functionalized Poly(dithieno[3,2-b:2',3'-d]pyrrole)s: Highly Fluorescent Materials with Reduced Band Gaps
Ogawa, Katsu; et al, Macromolecules, 2006, 39(5), 1771-1778

合成方法 11

はんのうじょうけん
リファレンス
N-Functionalized Poly(dithieno[3,2-b:2',3'-d]pyrrole)s: Highly Fluorescent Materials with Reduced Band Gaps
Ogawa, Katsu; et al, Macromolecules, 2006, 39(5), 1771-1778

合成方法 12

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 2 h, reflux
2.1 Reagents: Sodium tert-butoxide Catalysts: 2,2′-Bithiophene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 115 °C
リファレンス
Design and synthesis of a novel derivative of pyrrolo[3,4-c]-pyrrole-1,4(2H,5H)-dione
Sun, Li; et al, Jingxi Huagong, 2012, 29(7), 625-631

合成方法 13

はんのうじょうけん
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Acetic acid ,  Water ;  overnight, reflux
2.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  12 h, 120 °C
リファレンス
Predictably tuning the frontier molecular orbital energy levels of panchromatic low band gap BODIPY-based conjugated polymers
Popere, Bhooshan C.; et al, Chemical Science, 2012, 3(10), 3093-3102

合成方法 14

はんのうじょうけん
1.1 Solvents: Acetic acid ,  Chloroform ;  0 °C; 0 °C → rt; 3 h, rt; 10 h, reflux
2.1 Reagents: Acetic acid ,  Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 2 h, reflux
3.1 Reagents: Sodium tert-butoxide Catalysts: 2,2′-Bithiophene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 115 °C
リファレンス
Design and synthesis of a novel derivative of pyrrolo[3,4-c]-pyrrole-1,4(2H,5H)-dione
Sun, Li; et al, Jingxi Huagong, 2012, 29(7), 625-631

合成方法 15

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ,  Chloroform ;  3 - 4 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Acetic acid ,  Water ;  overnight, reflux
3.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  12 h, 120 °C
リファレンス
Predictably tuning the frontier molecular orbital energy levels of panchromatic low band gap BODIPY-based conjugated polymers
Popere, Bhooshan C.; et al, Chemical Science, 2012, 3(10), 3093-3102

合成方法 16

はんのうじょうけん
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
2.1 Reagents: Bromine Solvents: Acetic acid ,  Chloroform
3.1 Reagents: Zinc Solvents: Pentane ,  Water
4.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene
リファレンス
Acetylene-thiophene-dithienopyrrole copolymers for organic electronics
Jemison, Racquel C.; et al, PMSE Preprints, 2011, ,

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole Raw materials

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole Preparation Products

4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole サプライヤー

SunaTech Inc.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:868173-44-8)4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole
注文番号:IN1639
在庫ステータス:in Stock
はかる:1g
清らかである:98%
最終更新された価格情報:Friday, 25 July 2025 14:34
価格 ($):Please inquire
Email:sales@sunatech.com
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SunaTech Inc.
(CAS:868173-44-8)4-(2-Ethylhexyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole
IN1639
清らかである:98%
はかる:1g
価格 ($):問い合わせ
Email